molecular formula C10H12N2O5 B10937543 4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid

4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid

Cat. No.: B10937543
M. Wt: 240.21 g/mol
InChI Key: XEQLRISLKFDSEK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a dimethylamino group, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid typically involves the nitration of 4-(Dimethylamino)-2-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Nitration: Using a nitrating mixture to introduce the nitro group.

    Purification: Crystallization or recrystallization to obtain the pure compound.

    Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed:

    Reduction: 4-(Dimethylamino)-2-methoxy-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The dimethylamino and methoxy groups can also influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 2-Methoxy-5-nitrobenzoic acid
  • 4-(Dimethylamino)-2-methoxybenzoic acid

Comparison: 4-(Dimethylamino)-2-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (dimethylamino, methoxy, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For example, the presence of the nitro group enhances its potential as a precursor for further chemical modifications, while the dimethylamino group can improve its solubility and interaction with biological targets.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

4-(dimethylamino)-2-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C10H12N2O5/c1-11(2)7-5-9(17-3)6(10(13)14)4-8(7)12(15)16/h4-5H,1-3H3,(H,13,14)

InChI Key

XEQLRISLKFDSEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)OC)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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